

A Comprehensive Technical Guide to the Thermodynamic Properties of n-Hexane

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Compound of Interest

Compound Name: *HEXANE*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical thermodynamic properties of n-**hexane** (C₆H₁₄), a solvent widely utilized in research and the pharmaceutical industry. Understanding these properties is paramount for process design, safety, and achieving desired outcomes in various applications, including extraction, crystallization, and chemical reactions. This document presents critically evaluated data, details on experimental methodologies, and logical workflows to facilitate a deeper understanding and application of this essential solvent.

Core Thermodynamic Data

The following tables summarize key thermodynamic properties of n-**hexane** at various temperatures and pressures, compiled from authoritative sources. These values are essential for modeling and optimizing processes involving **hexane**.

Table 1: General Physical and Critical Properties of n-**Hexane**

Property	Value	Units
Molecular Weight	86.1754	g/mol
Normal Boiling Point	341.88	K
Melting Point	177.83	K
Critical Temperature	507.44	K
Critical Pressure	3.031	MPa
Critical Density	232.8	kg/m ³
Triple Point Temperature	177.83	K
Triple Point Pressure	1.23	Pa

Sources:[1][2]

Table 2: Vapor Pressure of n-**Hexane** at Various Temperatures

Temperature (K)	Pressure (kPa)
286.18 - 342.69	See Antoine Equation Parameters Below
293.15	17.60
313.15	45.37
333.15	101.325 (Normal Boiling Point)

The vapor pressure of n-**hexane** can be calculated using the Antoine Equation: $\log_{10}(P) = A - (B / (T + C))$, where P is the vapor pressure in bar and T is the temperature in Kelvin. For the temperature range of 286.18 K to 342.69 K, the parameters are A = 4.00266, B = 1171.53, and C = -48.784.[3] For a broader range, various datasets are available.[4]

Table 3: Density of Liquid n-**Hexane** at Various Temperatures and Pressures

Temperature (K)	Pressure (MPa)	Density (kg/m ³)
293.15	0.101	659.4
298.15	0.101	654.8
313.15	0.101	639.5
298.15	10	665.8
298.15	50	694.1

Note: Density is a function of both temperature and pressure. The values presented are illustrative. For precise calculations, equation of state models are recommended.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Dynamic Viscosity of n-**Hexane** at Various Temperatures

Temperature (°C)	Dynamic Viscosity (mPa·s)
0	0.4012
20	0.3258
25	0.294
40	0.2798
50	0.248
80	0.2288

Sources:[\[2\]](#)[\[8\]](#)[\[9\]](#)

Table 5: Thermal Conductivity of n-**Hexane**

Phase	Temperature (K)	Pressure (MPa)	Thermal Conductivity (W/m·K)
Liquid	298.15	0.1	0.124
Liquid	373.15	0.1	0.107
Gas	298.15	0.1	0.013
Gas	373.15	0.1	0.019

The thermal conductivity of n-**hexane** is influenced by both temperature and pressure, particularly near the critical point.[\[5\]](#)[\[10\]](#)

Table 6: Enthalpy and Entropy of Phase Change for n-**Hexane**

Property	Value	Units	Conditions
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	28.85	kJ/mol	at Normal Boiling Point (341.9 K) [3]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	13.079	kJ/mol	at Melting Point (177.84 K) [3]
Entropy of Fusion ($\Delta_{\text{fus}}S$)	73.54	J/(mol·K)	at Melting Point (177.84 K) [3]

Table 7: Heat Capacity of n-**Hexane**

Phase	Temperature (K)	Pressure (MPa)	Isobaric Heat Capacity (C_p) (J/mol·K)
Liquid	298.15	0.1	195.64
Gas	298.15	0.1	142.6
Gas	500	0.1	217.28

Sources:[2][11][12]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed descriptions of key experimental protocols cited for measuring the properties of n-**hexane**.

Transient Hot-Wire Technique for Thermal Conductivity

This is an absolute measurement method with high accuracy.[5]

- Principle: A thin platinum wire is submerged in the **hexane** sample. The wire serves as both a heating element and a resistance thermometer. A short electrical pulse heats the wire, and the resulting temperature rise over time is precisely measured. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.
- Apparatus: The core of the apparatus consists of two thin, identical platinum wires stretched taut within a pressure vessel. One wire is in contact with the **hexane**, while the other is in a vacuum to act as a reference. The pressure vessel is housed in a thermostat to maintain a constant temperature.
- Procedure:
 - The **hexane** sample is degassed and introduced into the measurement cell.
 - The cell is brought to the desired temperature and pressure, and thermal equilibrium is established.
 - A constant voltage pulse of a specific duration (typically 1 second) is applied to the hot wire.
 - The change in resistance of the wire is measured with a high-speed data acquisition system. This resistance change is then converted to a temperature change using a calibrated resistance-temperature relationship for the platinum wire.
 - The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the theory of transient heat conduction from a line source.

- **Data Analysis:** The data is corrected for non-ideal effects, such as the finite heat capacity of the wire and the outer boundary of the cell. The uncertainty of this method can be less than 0.5%.^[5]

Rolling-Ball Viscometer for Viscosity

This method is suitable for measurements at high pressures.^[13]

- **Principle:** The viscosity of the fluid is determined by measuring the time it takes for a precisely machined ball to roll a known distance down a tilted tube filled with the **hexane** sample. The rolling time is a function of the fluid's viscosity, the densities of the ball and the fluid, and the angle of inclination.
- **Apparatus:** A high-pressure vessel contains a calibrated, inclined tube. A magnetic system is used to return the ball to its starting position without opening the vessel. The entire assembly is placed in a thermostat to control the temperature.
- **Procedure:**
 - The viscometer is filled with the **hexane** sample, and any air bubbles are carefully removed.
 - The apparatus is brought to the desired temperature and pressure.
 - The tube is tilted to a specific angle, and the ball is released.
 - The time taken for the ball to travel between two marked points is measured electronically.
 - The measurement is repeated multiple times, and the average rolling time is calculated.
- **Data Analysis:** The viscosity is calculated using a calibration constant determined from measurements with fluids of known viscosity. The relative viscosity (the ratio of viscosity at elevated pressure to that at atmospheric pressure) is often reported. The estimated error for this method is typically around $\pm 1\%$.^[13]

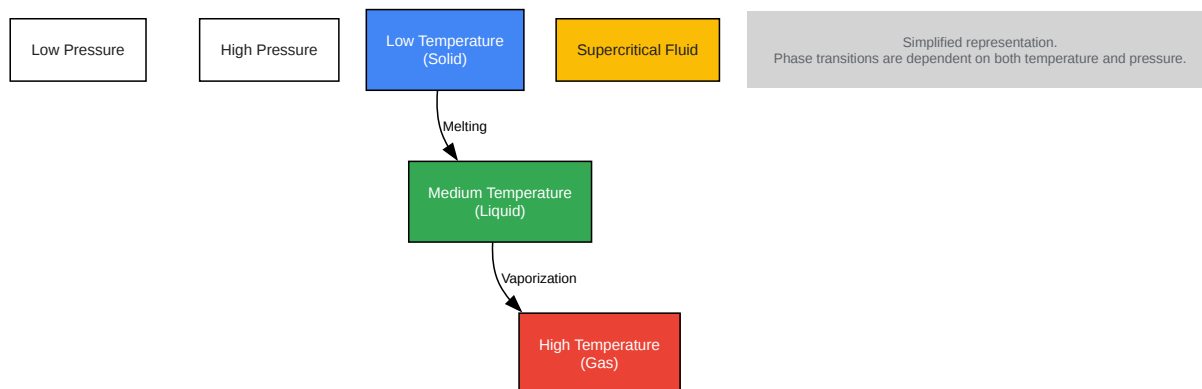
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC is a powerful technique for measuring thermal properties.

- Principle: The instrument measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference is recorded as a function of temperature.
- Apparatus: A DSC instrument contains two pans, one for the sample and one for an empty reference, which are heated or cooled at a controlled rate.
- Procedure for Heat Capacity:
 - A baseline is obtained by running the empty sample and reference pans through the desired temperature program.
 - A known mass of a standard material (e.g., sapphire) is placed in the sample pan, and the experiment is repeated.
 - The **hexane** sample is hermetically sealed in a pan and subjected to the same temperature program.
 - The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline.
- Procedure for Enthalpy of Fusion:
 - The **hexane** sample is cooled until it freezes.
 - The sample is then heated at a constant rate through its melting point.
 - The heat absorbed during melting results in a peak in the DSC curve. The area of this peak is directly proportional to the enthalpy of fusion.

Visualizations

The following diagrams illustrate key conceptual relationships and experimental workflows related to the thermodynamic properties of **hexane**.



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Caption: Simplified phase behavior of n-**hexane** with increasing temperature.



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